molecular formula C15H12N4O3S B2996829 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-18-8

7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2996829
CAS No.: 896324-18-8
M. Wt: 328.35
InChI Key: GNDLFQNBBJTKDU-UHFFFAOYSA-N
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Description

7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a high-purity chemical compound supplied for research and development purposes. This synthetic small molecule features a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets . The structure is further modified with a 7-methyl group and a 2-{[(3-nitrophenyl)methyl]sulfanyl} side chain, which may influence its electronic properties, lipophilicity, and binding affinity. Compounds containing the 1,3,5-triazine moiety are of significant interest in pharmaceutical and agrochemical research for their diverse biological activities . This molecule is provided as a characterized solid for use in assay development, hit-to-lead optimization, and investigative studies. Researchers are advised to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-5-6-13-16-14(17-15(20)18(13)8-10)23-9-11-3-2-4-12(7-11)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDLFQNBBJTKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene, catalysts such as tetrabutylammonium iodide, and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfanyl position.

Scientific Research Applications

7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets.

Biological Activity

7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896324-18-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C15H12N4O3S
  • Molecular Weight : 328.3458 g/mol
  • Structure : The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 7-position and a (3-nitrophenyl)methylsulfanyl group at the 2-position. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that compounds similar to 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. For example:

  • Study Findings : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds showed promising antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial growth by interfering with essential cellular processes .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential:

  • Research Insights : In vitro assays revealed that certain derivatives can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:

  • Enzyme Targets : Studies have shown that it can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a vital role in the de novo synthesis of pyrimidines. This inhibition suggests potential applications in treating conditions like autoimmune diseases and certain cancers .

Detailed Research Findings

StudyFocusKey Findings
Umesha et al. (2009)Antimicrobial ActivityIdentified structure-activity relationships in pyrido derivatives showing significant antibacterial effects.
Chopra et al. (2015)Antioxidant PotentialDemonstrated strong radical scavenging activity in vitro.
Recent StudiesEnzyme InhibitionConfirmed inhibition of DHODH with implications for immunosuppressive drug development .

Case Studies

  • Case Study on Antimicrobial Effects :
    • A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing an IC50 value indicating potent antibacterial activity.
  • Case Study on Enzyme Inhibition :
    • A series of experiments were conducted to assess the inhibitory effects on DHODH. Results indicated that modifications to the nitrophenyl group enhanced binding affinity to the enzyme, suggesting pathways for drug design targeting immune responses .

Q & A

Basic: What are the recommended synthetic routes for 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and what factors influence yield optimization?

Methodological Answer:
A robust synthetic route involves Suzuki-Miyaura cross-coupling, as demonstrated for analogous pyrido-triazinones . Key steps include:

  • Catalyst Selection: Use Pd(PPh₃)₄ (0.05 mmol per 3 mmol substrate) to facilitate aryl-aryl bond formation.
  • Reaction Conditions: Reflux in 1,4-dioxane/water (5:1 v/v) with NaHCO₃ (2.3 equiv.) for 4 hours under inert atmosphere.
  • Yield Optimization: Factors include stoichiometric control of arylboronic acid (1.15 equiv.), solvent purity, and post-reaction recrystallization (e.g., acetonitrile). Typical yields range from 65–85% for similar triazinones .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • X-ray Crystallography: Resolve the core structure and confirm sulfanyl and nitrophenyl substituent positioning .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify methyl and aromatic proton environments (e.g., pyrido-triazinone ring protons at δ 8.2–8.5 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₄O₃S: calc. 340.07, observed 340.08).
  • Elemental Analysis: Validate purity (>95%) via C/H/N/S/O percentages .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:
SAR studies should systematically modify substituents and test biological endpoints:

  • Substituent Variation: Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess electronic effects .
  • Biological Assays: Test inhibitory activity against enzymes (e.g., phosphodiesterases) using fluorescence-based assays .
  • Statistical Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. For example, triazinones with electron-deficient aryl groups often show enhanced binding .

Advanced: What methodologies are appropriate for assessing the environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt a tiered approach:

  • Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis rates to predict environmental persistence .
  • Biotic/Abiotic Degradation: Use LC-MS to identify degradation products in simulated sunlight (UV irradiation) or microbial cultures .
  • Ecotoxicology: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil impact) .

Advanced: How can contradictory data regarding the compound's mechanism of action be resolved?

Methodological Answer:
Address contradictions via:

  • Comparative Studies: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Kinetic Analysis: Use surface plasmon resonance (SPR) to measure binding constants (KD) for putative targets (e.g., kinases) .
  • Omics Integration: Combine transcriptomics and proteomics to identify downstream pathways affected by the compound .

Basic: What are the known biological targets or pathways influenced by this compound?

Methodological Answer:
While specific targets are underexplored, analogous triazinones inhibit:

  • Phosphodiesterases (PDEs): Triazinone derivatives block PDE4/5, modulating cAMP/cGMP levels .
  • Kinases: The pyrido-triazinone scaffold may interact with ATP-binding pockets (e.g., EGFR kinase) .
  • Antimicrobial Pathways: Sulfanyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus MIC ≤ 2 µg/mL) .

Advanced: What in silico methods can predict the compound's physicochemical properties and interactions?

Methodological Answer:
Leverage computational tools:

  • Molecular Dynamics (MD): Simulate solvation effects using AMBER or GROMACS to estimate solubility .
  • Docking Studies: Use AutoDock Vina to predict binding poses with proteins (e.g., PDE4B PDB: 1XMU) .
  • QSAR Modeling: Train models on PubChem datasets (e.g., ALogPS for logP prediction) .

Advanced: How to optimize reaction conditions for derivatives using green chemistry principles?

Methodological Answer:
Implement sustainable practices:

  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 30 min at 120°C) .
  • Solvent Selection: Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .
  • Catalyst Recycling: Recover Pd catalysts via magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) to minimize waste .

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